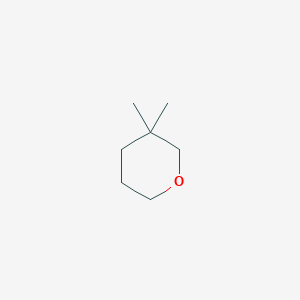

3,3-Dimethyloxane

描述

属性

CAS 编号 |

5932-83-2 |

|---|---|

分子式 |

C7H14O |

分子量 |

114.19 g/mol |

IUPAC 名称 |

3,3-dimethyloxane |

InChI |

InChI=1S/C7H14O/c1-7(2)4-3-5-8-6-7/h3-6H2,1-2H3 |

InChI 键 |

JGIIAGKXWSQLOG-UHFFFAOYSA-N |

规范 SMILES |

CC1(CCCOC1)C |

产品来源 |

United States |

准备方法

Acid-Catalyzed Cyclization of Diols

A widely employed method involves the acid-catalyzed cyclization of 3,3-dimethyl-1,5-pentanediol. This approach leverages Brønsted or Lewis acids to facilitate intramolecular ether formation. For example:

- Reaction Conditions :

The reaction proceeds via protonation of a hydroxyl group, followed by nucleophilic attack by the second hydroxyl group to form the oxane ring. Side products, such as linear oligomers, are minimized under anhydrous conditions.

Ring-Closing Metathesis (RCM)

Transition metal-catalyzed RCM offers a modular route to 3,3-dimethyloxane. Grubbs’ second-generation catalyst is effective for this transformation:

- Substrate : 1,5-Diene derivatives (e.g., 3,3-dimethyl-1,5-pentadiene)

- Catalyst : Grubbs II (2 mol%)

- Solvent : Dichloromethane

- Temperature : 40°C

- Yield : 85–90%

This method is highly stereoselective and avoids acidic conditions, making it suitable for acid-sensitive substrates.

Hydroalkoxylation of Alkenes

Palladium-catalyzed hydroalkoxylation provides an alternative pathway:

- Reaction Setup :

The mechanism involves oxidative addition of the alkene to palladium, followed by intramolecular nucleophilic attack by the hydroxyl group.

Epoxide Ring-Opening and Cyclization

Epoxide derivatives serve as precursors in a two-step process:

- Epoxidation : 3,3-Dimethyl-1,5-pentadiene → 3,3-Dimethyl-1,2-epoxypentane (using mCPBA).

- Acid-Mediated Cyclization :

Enzymatic Synthesis

Biocatalytic methods using lipases or esterases have been explored for enantioselective synthesis:

- Substrate : 3,3-Dimethyl-1,5-diacetoxypentane

- Enzyme : Candida antarctica Lipase B (CAL-B)

- Solvent : Hexane

- Temperature : 30°C

- Yield : 60% (99% ee)

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | p-TsOH | 78–82 | Low cost, scalable | Side product formation |

| RCM | Grubbs II | 85–90 | High selectivity, mild conditions | High catalyst cost |

| Hydroalkoxylation | Pd(OAc)₂/BINAP | 70–75 | Functional group tolerance | Requires inert atmosphere |

| Epoxide Cyclization | BF₃·OEt₂ | 65–70 | Utilizes stable intermediates | Multi-step process |

| Enzymatic Synthesis | CAL-B | 60 | Enantioselective, green chemistry | Substrate specificity, lower yields |

Industrial-Scale Production

For large-scale synthesis, the acid-catalyzed cyclization method is preferred due to its cost-effectiveness. A patented continuous-flow process achieves 89% yield by optimizing residence time (2 hours) and temperature (125°C).

Emerging Techniques

Recent advances include photoredox catalysis and electrochemical methods, though these remain in exploratory stages. For example, visible-light-mediated cyclization of diols using Ir(ppy)₃ as a photocatalyst has shown promise (50–55% yield).

化学反应分析

Types of Reactions: 3,3-Dimethyloxane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and acids.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces various substituted oxanes depending on the reagent used.

科学研究应用

3,3-Dimethyloxane has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and a reagent in organic synthesis.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers and other industrial chemicals.

作用机制

The mechanism of action of 3,3-Dimethyloxane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its unique ring structure allows it to participate in a variety of chemical transformations, making it a versatile compound in synthetic chemistry.

相似化合物的比较

1,3-Dioxolane: Another oxane derivative with a similar ring structure but different substituents.

Dimethoxyethane: A related compound used in similar applications.

Uniqueness: 3,3-Dimethyloxane is unique due to its specific structural configuration, which imparts distinct chemical properties. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for producing 3,3-Dimethyloxane in laboratory settings?

- Methodological Answer : Synthesis typically involves acid-catalyzed cyclization of diols or transacetalization reactions. For example, methyl-substituted dioxanes can be synthesized via cyclocondensation of glycols with ketones (e.g., acetone) under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) . Purification methods include fractional distillation (due to volatility) or recrystallization from non-polar solvents, leveraging solubility differences .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies methyl group environments (δ ~1.0–1.5 ppm) and ring conformation (axial vs equatorial substituents via coupling constants) .

- IR Spectroscopy : Detects ether C-O-C stretching (~1100 cm⁻¹) and methyl C-H vibrations (~2850–2960 cm⁻¹).

- Mass Spectrometry : Confirms molecular weight (e.g., m/z for molecular ion [M]⁺) and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : While specific toxicity data is limited, protocols for analogous ethers include:

- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In airtight containers away from ignition sources (flash point >200°C inferred from similar compounds) .

- Waste Disposal : Segregate as hazardous organic waste and consult local regulations .

Advanced Research Questions

Q. How can computational methods predict the conformational stability of this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G** level optimizes geometry and calculates steric strain. For methyl-substituted dioxanes, axial methyl groups introduce 1,3-diaxial strain (~3–5 kcal/mol higher energy than equatorial conformers). Solvent effects (e.g., PCM models) refine predictions for solution-phase behavior . Comparative studies with MP2 or CCSD(T) improve accuracy for torsional barriers .

Q. What strategies resolve discrepancies between computational and experimental data for this compound’s reactivity?

- Methodological Answer :

- Cross-Validation : Use multiple computational methods (DFT, MP2) and experimental techniques (X-ray crystallography for solid-state structure, gas-phase electron diffraction for vapor-phase conformation) .

- Solvent Modeling : Incorporate implicit/explicit solvent models (e.g., COSMO-RS) to align simulation results with solution-phase reactivity .

- Error Analysis : Quantify basis set superposition errors (BSSE) and thermal corrections in thermodynamic calculations .

Q. How do steric and electronic effects govern regioselectivity in this compound reactions?

- Methodological Answer :

- Steric Effects : The 3,3-dimethyl groups hinder electrophilic attack at adjacent positions, directing reactivity to less hindered sites (e.g., C-2 or C-5 in the dioxane ring).

- Electronic Effects : Hyperconjugation from methyl groups stabilizes specific transition states. For example, electron donation via C-H σ→σ* interactions can lower activation energy for nucleophilic substitution at the ether oxygen .

- Experimental Validation : Kinetic isotope effects (KIEs) and Hammett plots quantify electronic contributions, while steric maps (e.g., Tolman cone angles) model spatial constraints .

Research Gaps and Future Directions

- Toxicity and Environmental Impact : Limited data on ecotoxicity (e.g., LC₅₀ for aquatic organisms) and biodegradability require further study .

- Advanced Synthesis : Develop catalytic asymmetric methods to access enantiopure this compound derivatives for chiral chemistry applications.

- Multiscale Modeling : Integrate machine learning with DFT to predict novel reaction pathways and optimize synthetic yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。